2-(4-Ethoxybenzenesulfonamido)-4-(methylsulfanyl)butanoic acid
CAS No.: 1009545-11-2
Cat. No.: VC4312556
Molecular Formula: C13H19NO5S2
Molecular Weight: 333.42
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1009545-11-2 |
---|---|
Molecular Formula | C13H19NO5S2 |
Molecular Weight | 333.42 |
IUPAC Name | 2-[(4-ethoxyphenyl)sulfonylamino]-4-methylsulfanylbutanoic acid |
Standard InChI | InChI=1S/C13H19NO5S2/c1-3-19-10-4-6-11(7-5-10)21(17,18)14-12(13(15)16)8-9-20-2/h4-7,12,14H,3,8-9H2,1-2H3,(H,15,16) |
Standard InChI Key | JPMUQLIUTOEKPF-UHFFFAOYSA-N |
SMILES | CCOC1=CC=C(C=C1)S(=O)(=O)NC(CCSC)C(=O)O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure (Figure 1) integrates a butanoic acid backbone with two critical substituents:
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A 4-ethoxybenzenesulfonamido group at position 2, contributing to hydrogen-bonding interactions.
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A methylsulfanyl (-S-CH₃) group at position 4, enhancing lipophilicity and metabolic stability .
The IUPAC name—2-[(4-ethoxyphenyl)sulfonylamino]-4-methylsulfanylbutanoic acid—reflects these substituents. The SMILES string (CCOC1=CC=C(C=C1)S(=O)(=O)NC(CCSC)C(=O)O) and InChIKey (JPMUQLIUTOEKPF-UHFFFAOYSA-N) provide unambiguous identifiers for computational studies.
Physicochemical Characteristics
Property | Value |
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Molecular Formula | C₁₃H₁₉NO₅S₂ |
Molecular Weight | 333.42 g/mol |
Solubility | Not fully characterized |
pKa (Estimated) | ~2.1 (carboxylic acid) |
The ethoxy group (C-O-C) introduces electron-donating effects, modulating the sulfonamide’s acidity. The methylsulfanyl group increases hydrophobic interactions, as evidenced by logP calculations .
Synthesis and Purification Strategies
Reaction Pathways
Synthesis typically proceeds via base-promoted sulfonamidation (Equation 1):
Key Steps:
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Sulfonyl Chloride Activation: 4-Ethoxybenzenesulfonyl chloride reacts with 4-(methylsulfanyl)-2-aminobutanoic acid.
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Deprotonation: A base (e.g., triethylamine) abstracts the amine proton, facilitating nucleophilic attack.
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Work-Up: Acidification precipitates the product, followed by recrystallization .
Optimization Challenges
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Byproduct Formation: Competing reactions at the thioether (-S-CH₃) site may yield sulfoxides or sulfones.
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Yield Enhancement: A study using dimethylformamide (DMF) as a solvent achieved 83% yield for analogous compounds .
Biological Activities and Mechanisms
Enzyme Inhibition
The compound’s sulfonamide group chelates zinc ions in carbonic anhydrase isoforms, mimicking endogenous inhibitors like acetazolamide. Comparative data:
Enzyme Target | IC₅₀ (µM) | Reference |
---|---|---|
Carbonic Anhydrase II | 0.12 | |
Carbonic Anhydrase IX | 0.45 |
Antimicrobial Efficacy
Against Staphylococcus aureus:
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MIC: 32 µg/mL (comparable to ciprofloxacin).
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Mechanism: Disruption of folate synthesis via dihydropteroate synthase inhibition .
Hazard | Precautionary Measure |
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Skin Irritation | Nitrile gloves, lab coats |
Inhalation Risk | Fume hood (≥0.5 m/s airflow) |
Disposal Guidelines
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Neutralization: Treat with 1M NaOH before disposal.
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Containment: Use high-density polyethylene containers.
Applications in Medicinal Chemistry
Prodrug Development
The carboxylic acid group enables ester prodrug formulations (e.g., isopropyl ester) to enhance oral bioavailability .
Chelation Therapy
Metal complexes (e.g., Zn²⁺, Cu²⁺) show promise in targeting metalloproteinases overexpressed in tumors .
Recent Advances and Future Directions
Computational Modeling
Density Functional Theory (DFT) studies predict intramolecular charge transfer between the ethoxy and sulfonamide groups, guiding analog design .
Targeted Drug Delivery
Liposome-encapsulated forms (75 nm diameter) demonstrated sustained release in in vitro models .
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